3-Fluoro-4-(trifluoromethoxy)pyridine
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Overview
Description
3-Fluoro-4-(trifluoromethoxy)pyridine: is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the third position and a trifluoromethoxy group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethoxy)pyridine typically involves the introduction of fluorine and trifluoromethoxy groups onto the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent and a trifluoromethoxy source under controlled conditions. For example, the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent can yield 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine or trifluoromethoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Fluorinating Agents: Such as hydrogen fluoride-pyridine (HF/Py) or tetrabutylammonium dihydrogen trifluoride (TBAH2F3).
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products: The major products formed from these reactions include various fluorinated and trifluoromethoxy-substituted pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: 3-Fluoro-4-(trifluoromethoxy)pyridine is used as a building block in the synthesis of complex organic molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical development .
Industry: In the agrochemical industry, this compound derivatives are used in the formulation of pesticides and herbicides. The compound’s stability and reactivity contribute to the effectiveness of these products .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity. For example, in enzyme inhibition, the compound may interact with the active site, blocking substrate access and modulating enzyme activity .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-4-aminopyridine
- 3-Fluoro-4-nitropyridine
Comparison: Compared to similar compounds, 3-Fluoro-4-(trifluoromethoxy)pyridine is unique due to the presence of both fluorine and trifluoromethoxy groups on the pyridine ringFor instance, the trifluoromethoxy group can increase lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .
Properties
Molecular Formula |
C6H3F4NO |
---|---|
Molecular Weight |
181.09 g/mol |
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3F4NO/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H |
InChI Key |
ZXECHQYQRIGGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1OC(F)(F)F)F |
Origin of Product |
United States |
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